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2-Phenyl-1-propan-2-ylbenzimidazole
Overview
Description
2-Phenyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core with a phenyl group and a propan-2-yl group attached to it, making it a unique and interesting compound for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-propan-2-ylbenzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method is to react ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction is usually carried out in a solvent mixture, and the product is purified by washing with hexane and water .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves the Phillips method. This method uses 4 N hydrochloric acid or glacial acetic acid as catalysts and solvents, with reaction temperatures reaching up to 250–300°C . The process is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-propan-2-ylbenzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The phenyl and propan-2-yl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophiles and nucleophiles such as halogens and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl or propan-2-yl groups.
Scientific Research Applications
2-Phenyl-1-propan-2-ylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. For example, it acts as a eukaryotic topoisomerase II inhibitor, interfering with DNA replication and transcription processes . The compound’s structure allows it to bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions, which disrupts the normal function of the DNA .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares a similar structure but lacks the propan-2-yl group.
2-Phenyl-1H-benzimidazole: Another derivative with slight structural differences.
6-Chloro-2-phenethyl-1H-benzimidazole: Contains a chloro and phenethyl group, showing different biological activities.
Uniqueness
2-Phenyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propan-2-yl group on the benzimidazole core makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Phenyl-1-propan-2-ylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
The compound's molecular formula is with a molecular weight of 254.34 g/mol. Its structure features a benzimidazole core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating infections.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of the Bcl-2 family proteins.
Case Study: Apoptotic Effects in Cancer Cells
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
Table 2: Effects on Cancer Cell Viability
Concentration (µM) | MCF-7 Viability (%) | HeLa Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 85 | 90 |
25 | 60 | 70 |
50 | 30 | 45 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 3: Cytokine Inhibition by this compound
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 50 |
IL-6 | 200 | 70 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines through NF-kB pathway inhibition.
Properties
IUPAC Name |
2-phenyl-1-propan-2-ylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12(2)18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYENKNLFJCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262710 | |
Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305347-11-9 | |
Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305347-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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